molecular formula C18H20N4O4S B3010909 Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-98-0

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B3010909
CAS RN: 852437-98-0
M. Wt: 388.44
InChI Key: HPJQIXNITKOGNJ-UHFFFAOYSA-N
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Description

“Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a chemical compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives, such as the one , often involves the use of green chemistry approaches . For instance, a two-step synthesis process can be employed, starting with anthranilic acid and using deep eutectic solvents (DESs) and microwave-induced synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . It also contains a dimethoxyphenyl group and a pyridazinyl group attached to the triazole ring.


Chemical Reactions Analysis

Triazole compounds, including this one, are known to readily react with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and allows them to be used in a wide range of applications.

Scientific Research Applications

Anticancer Activity

The core structure of this compound, particularly the [1,2,4]triazolo[4,3-b]pyridazine moiety, has been associated with significant anticancer properties. Research indicates that derivatives of this class can exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethoxyphenyl group may enhance these properties, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Properties

Compounds with the [1,2,4]triazolo[4,3-b] scaffold have shown a broad spectrum of antimicrobial activities. The thioether linkage in “Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” could be explored for its potential to inhibit the growth of bacteria and fungi, contributing to the field of antibiotics .

Analgesic and Anti-inflammatory Uses

The structural features of this compound suggest potential analgesic and anti-inflammatory applications. By modulating inflammatory pathways or interacting with pain receptors, derivatives of this compound could be valuable in creating new pain management therapies .

Enzyme Inhibition

This compound could serve as a lead structure for the development of various enzyme inhibitors. The [1,2,4]triazolo[4,3-b]pyridazine ring system has been linked to inhibition of enzymes like carbonic anhydrase, cholinesterase, and aromatase, which are critical in many physiological processes and diseases .

Antioxidant Effects

The methoxy groups and the heterocyclic system present in the compound may contribute to its antioxidant capacity. This property is crucial in preventing oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Antiviral Potential

Given the urgent need for new antiviral agents, the triazolopyridazine scaffold of this compound could be investigated for its ability to interfere with viral replication or assembly, offering a new avenue for antiviral drug development .

Molecular Modeling and Drug Design

The compound’s structure is suitable for in silico pharmacokinetic and molecular modeling studies. These studies can predict how the compound interacts with various biological targets, aiding in the rational design of drugs with improved efficacy and reduced side effects .

Antitubercular Agents

The diverse pharmacological activities of the [1,2,4]triazolo[4,3-b]pyridazine derivatives also extend to antitubercular properties. This compound could be explored for its potential to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. Given the versatility of triazole compounds, there could be potential for this compound in various fields, including medicinal chemistry .

properties

IUPAC Name

methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-14(18(23)26-4)27-16-9-8-15-19-20-17(22(15)21-16)11-6-7-12(24-2)13(10-11)25-3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQIXNITKOGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

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